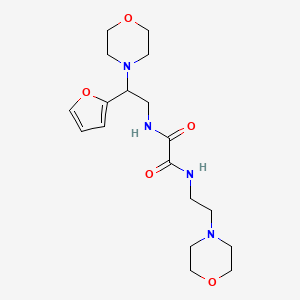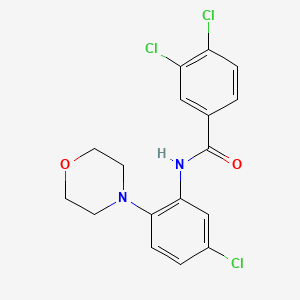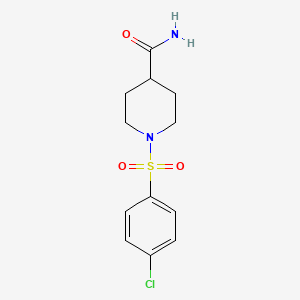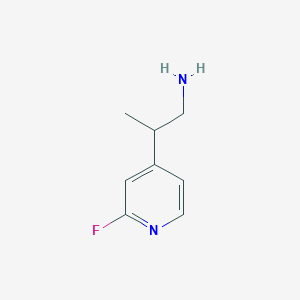
2-(2-Fluoropyridin-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoropyridin-4-yl)propan-1-amine, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPA is a pyridine derivative that contains a fluorine atom and an amine group, making it a versatile compound that can be used in a variety of chemical reactions. In
Mécanisme D'action
2-(2-Fluoropyridin-4-yl)propan-1-amine acts as a reversible inhibitor of MAO-A, binding to the active site of the enzyme and preventing the breakdown of neurotransmitters. 2-(2-Fluoropyridin-4-yl)propan-1-amine is highly selective for MAO-A over MAO-B, which is another isoform of the enzyme that is involved in the breakdown of other neurotransmitters such as phenylethylamine and dopamine. 2-(2-Fluoropyridin-4-yl)propan-1-amine has been shown to have a high affinity for the active site of MAO-A, with an inhibition constant (Ki) of 0.13 nM.
Biochemical and Physiological Effects
2-(2-Fluoropyridin-4-yl)propan-1-amine has been shown to have a variety of biochemical and physiological effects, including increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. 2-(2-Fluoropyridin-4-yl)propan-1-amine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a therapeutic agent for the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-Fluoropyridin-4-yl)propan-1-amine is its high selectivity for MAO-A over MAO-B, which makes it a useful tool for studying the role of MAO-A in the brain. 2-(2-Fluoropyridin-4-yl)propan-1-amine is also relatively stable and easy to synthesize, making it a convenient compound for laboratory experiments. However, one limitation of 2-(2-Fluoropyridin-4-yl)propan-1-amine is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses.
Orientations Futures
There are several future directions for the study of 2-(2-Fluoropyridin-4-yl)propan-1-amine, including its potential use as a therapeutic agent for the treatment of psychiatric disorders. Further research is needed to determine the optimal dosage and administration of 2-(2-Fluoropyridin-4-yl)propan-1-amine for therapeutic use, as well as its potential side effects and toxicity. 2-(2-Fluoropyridin-4-yl)propan-1-amine may also have applications in the study of other enzymes and neurotransmitters involved in psychiatric disorders, as well as in the development of new drugs for the treatment of these conditions.
Méthodes De Synthèse
2-(2-Fluoropyridin-4-yl)propan-1-amine can be synthesized using a variety of methods, including the reductive amination of 2-fluoropyridine with propanal and a reducing agent such as sodium borohydride. Another method involves the reaction of 2-fluoropyridine with 1-bromo-2-propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced to 2-(2-Fluoropyridin-4-yl)propan-1-amine using a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
2-(2-Fluoropyridin-4-yl)propan-1-amine has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. 2-(2-Fluoropyridin-4-yl)propan-1-amine has been shown to be a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that catalyzes the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, which can have therapeutic effects for the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
2-(2-fluoropyridin-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(5-10)7-2-3-11-8(9)4-7/h2-4,6H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBKRMFNYBAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)
![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2851104.png)
![3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole](/img/structure/B2851107.png)
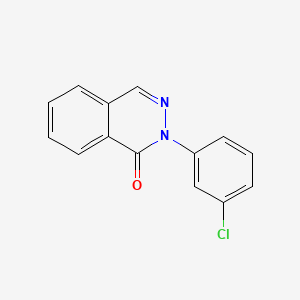
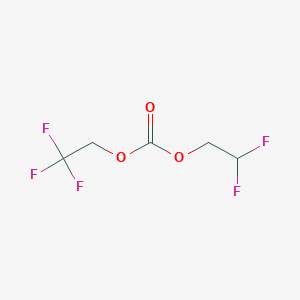
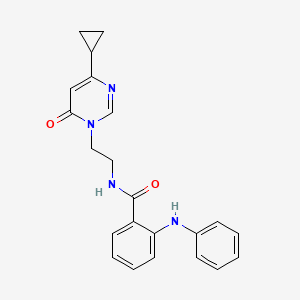


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2-thiazol-3-yl)prop-2-enamide](/img/structure/B2851117.png)
